Cefcanel

Description

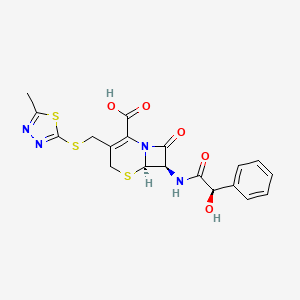

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFFPBOAOLQAJV-SUYBPPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30034-02-7 (mono-hydrochloride salt) | |

| Record name | Cefcanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00866067 | |

| Record name | Cefcanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41952-52-7 | |

| Record name | Cefcanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5V2R6VX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of Cefcanel Core Structure

A retrosynthetic analysis of this compound reveals three primary building blocks: the 7-aminocephalosporanic acid (7-ACA) nucleus, the D-(-)-mandelic acid side chain at the C-7 position, and the 2-mercapto-5-methyl-1,3,4-thiadiazole moiety at the C-3 position.

The key disconnections in the retrosynthetic pathway are the amide bond linking the D-mandelic acid to the 7-amino group of the cephem core and the thioether linkage at the C-3' position. This analysis simplifies the complex structure of this compound into more readily available or synthetically accessible precursors.

Key Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound relies on the availability of three crucial precursors:

(6R,7R)-7-Aminocephalosporanic acid (7-ACA): This bicyclic β-lactam is the foundational core of many semisynthetic cephalosporins. It is typically produced by the chemical or enzymatic hydrolysis of cephalosporin (B10832234) C, a fermentation product. nih.govacs.org

D-(-)-Mandelic Acid: This chiral α-hydroxy acid provides the characteristic C-7 side chain of this compound. Its specific stereochemistry is essential for the antibiotic's biological activity. D-(-)-mandelic acid can be obtained through the resolution of racemic mandelic acid or by stereoselective synthesis.

2-Mercapto-5-methyl-1,3,4-thiadiazole: This heterocyclic thiol is responsible for the substitution at the C-3' position of the cephem nucleus, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.

2-Mercapto-5-methyl-1,3,4-thiadiazole serves as a key nucleophile in the synthesis of this compound. It is introduced into the cephalosporin structure via a nucleophilic substitution reaction, typically with a 3-halomethyl- or 3-acetoxymethyl-cephem derivative. This reaction forms a stable thioether linkage, resulting in the 3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl) side chain that is characteristic of this compound. The presence of this thiadiazole moiety is a common feature in several cephalosporins and is known to modulate their antibacterial spectrum and metabolic stability.

Multi-Step Synthesis Pathways of this compound and its Prodrugs

The synthesis of this compound involves a convergent approach where the key precursors are synthesized separately and then coupled to form the final active pharmaceutical ingredient.

The synthesis of this compound can be summarized in the following key transformations:

Acylation of 7-ACA: The 7-amino group of 7-ACA is acylated with an activated derivative of D-(-)-mandelic acid. To achieve this, the hydroxyl group of D-mandelic acid is often protected, for instance, as an O-silyl ether or an ester, and the carboxylic acid is activated, for example, as an acid chloride or by using coupling reagents. This reaction forms the crucial 7-(D-mandelamido) side chain. nih.gov

Modification of the C-3' Position: The acetoxy group at the C-3' position of the 7-acylated intermediate is then displaced by 2-mercapto-5-methyl-1,3,4-thiadiazole. This nucleophilic substitution reaction is typically carried out in a suitable solvent in the presence of a base.

A general synthetic scheme is presented below:

Table 1: Key Chemical Transformations in this compound Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1. Side Chain Activation | D-(-)-Mandelic Acid | Protecting group introduction (e.g., silylation), followed by conversion to an activated form (e.g., acid chloride with thionyl chloride). | Activated D-(-)-Mandelic Acid Derivative |

| 2. Acylation | 7-ACA, Activated D-(-)-Mandelic Acid Derivative | A suitable base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures. | 7-(Protected-D-mandelamido)cephalosporanic acid |

| 3. Deprotection | 7-(Protected-D-mandelamido)cephalosporanic acid | Deprotection agent specific to the protecting group used (e.g., fluoride source for silyl ethers). | 7-(D-mandelamido)cephalosporanic acid |

| 4. C-3' Substitution | 7-(D-mandelamido)cephalosporanic acid, 2-Mercapto-5-methyl-1,3,4-thiadiazole | A suitable base and solvent system, often with heating. | This compound |

The stereochemistry of this compound is critical for its antibacterial efficacy. The synthesis must ensure the retention of the desired stereoisomers.

The Cephem Core: The (6R,7R) stereochemistry of the 7-aminocephalosporanic acid nucleus is inherent to its natural precursor, cephalosporin C, and is maintained throughout the synthetic process.

The C-7 Side Chain: The use of enantiomerically pure D-(-)-mandelic acid is paramount. The acylation reaction at the 7-amino position must proceed without racemization of the chiral center in the mandelic acid moiety. This is typically achieved by using mild reaction conditions and appropriate activating agents.

The precise spatial arrangement of the substituents on the β-lactam ring and the C-7 side chain is essential for the molecule to bind effectively to its bacterial target, the penicillin-binding proteins.

Prodrug Design and Synthesis: this compound Daloxate

To improve the oral bioavailability of this compound, a prodrug, this compound daloxate, has been developed. nih.gov Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body.

The synthesis of this compound daloxate involves the esterification of the carboxylic acid group at the C-4 position of this compound. The "daloxate" moiety is typically an acyloxymethyl group, which is designed to be cleaved by esterases in the body, releasing the active this compound.

The esterification reaction is generally carried out by reacting this compound with a daloxate precursor, such as a chloromethyl or bromomethyl ester of the desired acyloxy group, in the presence of a base.

Table 2: Synthesis of this compound Daloxate

| Reactants | Reagents and Conditions | Product |

| This compound, Daloxate Precursor (e.g., chloromethyl pivalate) | A non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF). | This compound Daloxate |

Rationale for Prodrug Approach in Cephalosporin Research

The development of cephalosporin prodrugs is a well-established strategy to address inherent limitations of the parent molecules, particularly poor oral bioavailability. Cephalosporins often exhibit low permeability across the intestinal mucosa due to their polar nature, specifically the carboxylic acid group at the C-4 position. nih.gov By masking this polar group, typically through esterification, the lipophilicity of the molecule is increased, facilitating absorption via passive diffusion through cell membranes. nih.govscirp.org

Another critical reason for the prodrug approach is to enhance chemical stability. Some cephalosporins are susceptible to degradation in the acidic environment of the stomach or premature hydrolysis in the intestine, which reduces the amount of active drug available for absorption. nih.gov Ester prodrugs can protect the core structure from these degradation pathways.

Furthermore, the prodrug strategy can be employed to create targeted drug delivery systems. For instance, cephalosporin prodrugs have been designed to be activated by specific enzymes, such as β-lactamases, which are expressed by resistant bacteria. mdpi.comacs.org This targeted activation allows for the selective release of the active drug at the site of infection, potentially increasing efficacy while minimizing effects on beneficial bacteria. mdpi.comacs.org This mechanism involves the β-lactamase cleaving the β-lactam ring, which initiates a secondary reaction that releases a payload attached at the 3'-position of the cephem core. researchgate.netnih.gov

Synthetic Strategies for Prodrug Esterification

The primary method for creating cephalosporin prodrugs is through the esterification of the carboxylic acid at the C-4 position of the dihydrothiazine ring. nih.govresearchgate.net This modification transforms the polar carboxyl group into a less polar ester, which can be enzymatically cleaved back to the active carboxylic acid by endogenous esterases in the body after absorption. scirp.orgacs.org

A common synthetic route involves reacting the parent cephalosporin with an appropriate alkyl halide in the presence of a base. The choice of the ester promoiety is crucial as it influences not only lipophilicity and absorption but also the rate of hydrolysis back to the active drug. nih.govscirp.org Pivaloyloxymethyl (POM) esters are frequently used in cephalosporin prodrugs. nih.gov The synthesis of these derivatives can be complex, sometimes requiring multiple steps including protection and deprotection of other reactive functional groups within the molecule to ensure selective esterification. nih.gov

The stereochemistry of the ester group can also significantly impact the prodrug's stability and subsequent bioavailability. Different diastereoisomers may be hydrolyzed at different rates by intestinal enzymes, and synthesizing or isolating the more stable isomer can lead to improved therapeutic outcomes. nih.gov For example, eliminating a more rapidly hydrolyzed isomer can reduce the premature formation of the active drug in the gut. nih.gov

Green Chemistry Approaches and Scalability in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.netnih.gov In the context of this compound and other cephalosporin syntheses, this involves a shift towards more sustainable practices. Key areas of focus include the use of environmentally benign solvents, the development of biocatalytic processes, and the optimization of reaction conditions to reduce waste and energy consumption. unibo.it The choice of solvent is critical, as solvents constitute a large portion of the material used in pharmaceutical production. nih.gov

One significant advancement is the use of enzymatic processes. For instance, enzymes can be used for the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus, a key intermediate in the synthesis of many semi-synthetic cephalosporins. This biocatalytic approach often occurs in aqueous media under mild conditions, avoiding the use of hazardous chemical reagents and organic solvents.

For the synthesis of this compound to be commercially viable, the process must be scalable, allowing for production on a multi-kilogram or larger scale. nih.gov Scalability requires robust and efficient chemical reactions with high yields and purity. The optimization of process parameters such as temperature, pressure, and reaction time is essential to ensure consistency and control costs during scale-up. nih.gov The development of continuous manufacturing processes, as opposed to traditional batch processes, is another area of innovation that can improve efficiency and reduce the environmental footprint of antibiotic production. unibo.it

Characterization Techniques for Synthetic Intermediates

The synthesis of a complex molecule like this compound involves multiple steps, and the rigorous characterization of each synthetic intermediate is crucial to ensure the final product's identity, purity, and quality. A suite of analytical techniques is employed for structural elucidation and purity assessment.

Spectroscopic Analysis is fundamental to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to determine the precise structure of intermediates and the final compound, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups present in the molecule, such as the characteristic β-lactam carbonyl (C=O) stretching vibration, as well as amide and carboxyl groups. rsc.orgresearchgate.netchemrevlett.com Changes in the IR spectra between reaction steps can confirm the success of a chemical transformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is often used for quantitative analysis and to monitor the progress of reactions, particularly those involving chromophoric groups within the cephalosporin structure. researchgate.netsciepub.com The hydrolysis of the β-lactam ring, for example, can be monitored by the decrease in absorbance at a specific wavelength (around 260 nm). rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate molecular weight of the synthesized compounds, which helps to confirm their elemental composition. rsc.org

Chromatographic Techniques are essential for assessing the purity of the synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of cephalosporins and their intermediates. rsc.orgresearchgate.net By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from starting materials, by-products, and degradation products.

These characterization techniques, used in combination, provide a comprehensive profile of each synthetic intermediate, ensuring that the synthesis proceeds as planned and that the final this compound product meets the required quality standards.

Molecular Mechanism of Antimicrobial Action

Induction of Bacterial Cell Lysis and Autolytic Processes

The inhibition of peptidoglycan synthesis and the resulting compromised cell wall integrity trigger a cascade of events leading to bacterial cell death. The weakened cell wall can no longer maintain the cell's shape and resist lysis. Furthermore, the disruption of cell wall maintenance can lead to the deregulation of bacterial autolytic enzymes, known as autolysins. These enzymes are normally involved in cell wall remodeling during growth and division. In the presence of a cephalosporin (B10832234), their activity can become uncontrolled, further degrading the already weakened peptidoglycan and accelerating cell lysis.

Molecular Modeling and Computational Simulations of PBP-Cefcanel Interactions

There are no publicly available molecular modeling or computational simulation studies that have specifically investigated the interactions between Cefcanel and PBPs. Such studies are valuable tools for visualizing the binding modes of antibiotics within the active site of their target enzymes. They can provide insights into the specific amino acid residues involved in the interaction and help to explain the basis of binding affinity and specificity. For other cephalosporins, these computational approaches have been instrumental in understanding the structure-activity relationships and in the design of new derivatives with improved properties.

Comparative Analysis of this compound's PBP Binding Profile with Other Cephalosporins

A comparative analysis of the PBP binding profile of this compound with other cephalosporins cannot be conducted due to the lack of available data for this compound. Such a comparison would be crucial to understand its relative antibacterial spectrum and potency. For example, comparing its affinity for the PBPs of various Gram-positive and Gram-negative bacteria against that of other third-generation cephalosporins like Ceftriaxone (B1232239) or Cefotaxime (B1668864), or earlier generation cephalosporins, would provide a clearer picture of its potential clinical utility.

Table 2: Illustrative Comparative PBP Binding Affinities of Cephalosporins (Data for this compound is not available)

| Cephalosporin | Bacterial Species | Target PBP | Binding Affinity (IC50 µg/mL) |

| This compound | E. coli | PBP3 | Data not available |

| Ceftriaxone | E. coli | PBP3 | ~0.1 |

| Cefotaxime | E. coli | PBP3 | ~0.2 |

| Cephalexin (B21000) (1st Gen) | E. coli | PBP3 | >100 |

Note: This table includes representative data for other cephalosporins to illustrate the concept of comparative analysis. The data for this compound is unavailable.

Preclinical Antimicrobial Spectrum and Potency

In Vitro Activity Against Gram-Positive Bacteria

Cefcanel demonstrates notable activity against several key Gram-positive bacterial species. nih.gov

Susceptibility of Staphylococcus aureus (Methicillin-Susceptible)

This compound exhibits excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov The minimum inhibitory concentration for 90% of strains (MIC90) for MSSA was reported as 1 µg/ml. nih.gov However, methicillin-resistant staphylococci were found to be resistant to this compound, with MICs greater than or equal to 16 µg/ml. nih.gov

Activity Against Staphylococcus epidermidis

Similar to MSSA, this compound shows excellent activity against Staphylococcus epidermidis. nih.gov The MIC90 for Staphylococcus epidermidis was also reported as 1 µg/ml. nih.gov One study indicated that the beta-lactamase production of S. epidermidis influenced the activity of this compound against this species. nih.govkarger.com

Efficacy Against Streptococcus pyogenes and Streptococcus pneumoniae

This compound is active against Streptococcus pyogenes and Streptococcus pneumoniae, inhibiting these bacteria at concentrations ranging from 0.015 to 1 µg/ml. nih.gov These concentrations are considered comparable to those of other cephalosporins against these streptococcal species. nih.gov

Activity Against Clostridium spp.

This compound has shown activity against Clostridium spp., inhibiting them at a concentration of 0.25 µg/ml. nih.gov This concentration was reported to be significantly lower (8- to 128-fold) than the concentrations required for other tested agents to inhibit Clostridium spp. nih.gov

Performance Relative to Other Oral Cephalosporins Against Gram-Positive Strains

This compound has demonstrated superior activity against methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis compared to other oral cephalosporins, including cefuroxime (B34974), cefaclor (B193732), cephalexin (B21000), and cefixime. nih.gov Against Streptococcus pyogenes and Streptococcus pneumoniae, its activity is comparable to that of other cephalosporins. nih.gov For Clostridium spp., this compound showed lower inhibitory concentrations than other tested agents. nih.gov

Here is a summary of the in vitro activity of this compound against certain Gram-positive bacteria compared to other oral cephalosporins:

| Bacterium | This compound MIC90 (µg/ml) | Comparison to Other Oral Cephalosporins |

| Staphylococcus aureus (Methicillin-Susceptible) | 1 | Superior |

| Staphylococcus epidermidis | 1 | Superior |

| Streptococcus pyogenes | 0.015-1 | Comparable |

| Streptococcus pneumoniae | 0.015-1 | Comparable |

| Clostridium spp. | 0.25 | 8- to 128-fold lower MICs |

In Vitro Activity Against Gram-Negative Bacteria

This compound's activity against Gram-negative bacteria is more limited compared to its activity against Gram-positive organisms. While it inhibits Haemophilus influenzae carrying TEM-1 beta-lactamase, it lacks activity against Gram-negative species that produce common plasmid beta-lactamases. nih.gov High beta-lactamase producing strains of Escherichia coli and Klebsiella pneumoniae were resistant to this compound, with MICs greater than 64 µg/ml. nih.gov Additionally, 50% of Enterobacter cloacae and Citrobacter freundii strains tested were resistant. nih.gov The MIC90 for Moraxella catarrhalis was 1 µg/ml, which was similar to cefuroxime but 16-fold greater than the MICs of cefixime. nih.gov this compound was also shown to be hydrolyzed by TEM-1, TEM-3, and Moraxella Bro-1 beta-lactamases. nih.gov Against Bacteroides spp., the MICs were greater than 64 µg/ml, indicating limited activity. nih.gov However, this compound showed good activity against Pasteurella multocida, with MIC and MBC values of ≤ 0.64 µg/ml, demonstrating higher activity than cefaclor, cefuroxime, cefadroxil, and cephalexin against this organism. asm.orgnih.gov

Here is a summary of the in vitro activity of this compound against certain Gram-negative bacteria:

| Bacterium | This compound Activity |

| Haemophilus influenzae (carrying TEM-1) | Inhibited |

| Escherichia coli (high beta-lactamase producers) | Resistant (MICs > 64 µg/ml) |

| Klebsiella pneumoniae (high beta-lactamase producers) | Resistant (MICs > 64 µg/ml) |

| Enterobacter cloacae | 50% resistant |

| Citrobacter freundii | 50% resistant |

| Moraxella catarrhalis | MIC90 = 1 µg/ml (similar to cefuroxime, higher than cefixime) |

| Bacteroides spp. | Limited activity (MICs > 64 µg/ml) |

| Pasteurella multocida | High activity (MIC and MBC ≤ 0.64 µg/ml), superior to some other cephalosporins. asm.orgnih.gov |

Susceptibility of Escherichia coli and Klebsiella aerogenes/pneumoniae

This compound has shown activity against Escherichia coli and Klebsiella aerogenes. karger.comnih.gov In general, this compound was reported to be more active against these species compared to other tested cephalosporins. karger.comnih.gov However, Escherichia coli and Klebsiella pneumoniae strains that were high beta-lactamase producers were resistant to this compound, with Minimum Inhibitory Concentrations (MICs) greater than or equal to 64 µg/ml. nih.gov Escherichia coli strains containing specific TEM beta-lactamases (TEM-1, 2, 3, 5, 7, and 9) also exhibited this compound MICs of greater than or equal to 16 µg/ml. nih.gov

Activity Against Proteus mirabilis

This compound is active against Proteus mirabilis. medkoo.comkarger.comnih.gov Studies indicate that this compound was generally more active against Proteus mirabilis compared to other cephalosporins evaluated. karger.comnih.gov

Efficacy Against Haemophilus influenzae and Moraxella catarrhalis

Haemophilus influenzae and Moraxella catarrhalis have shown reasonable susceptibility to this compound. medkoo.comkarger.comnih.gov The MIC90 for Moraxella catarrhalis was reported as 1 µg/ml, which was similar to cefuroxime but 16-fold greater than the MICs of cefixime. nih.gov this compound was able to inhibit Haemophilus influenzae carrying TEM-1 beta-lactamase, despite being hydrolyzed by certain beta-lactamases. nih.gov

Resistance Patterns Observed in Enterobacter cloacae and Citrobacter freundii

Resistance patterns have been observed in Enterobacter cloacae and Citrobacter freundii. nih.gov Fifty percent of Enterobacter cloacae and Citrobacter freundii isolates tested were resistant to this compound. nih.gov

Activity Against Pasteurella multocida

This compound has shown high activity against Pasteurella multocida. nih.govnih.gov In one study, this compound demonstrated high activity against all 35 tested strains of Pasteurella multocida, with MIC and MBC values of less than or equal to 0.64 µg/ml. nih.govnih.gov

Performance Relative to Other Oral Cephalosporins Against Gram-Negative Strains

Compared to other oral cephalosporins such as cefuroxime, cefaclor, cephalexin, and cefixime, this compound generally showed greater activity against Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. karger.comnih.gov However, this compound lacked activity against Gram-negative species that produced common plasmid beta-lactamases, although it was active against Haemophilus influenzae carrying TEM-1. nih.gov The MIC90 for Moraxella catarrhalis was similar to cefuroxime but higher than that of cefixime. nih.gov

Below is a table summarizing some of the preclinical susceptibility data for this compound against key Gram-negative bacteria:

| Bacterial Species | This compound Activity/Susceptibility | Notes | Source |

| Escherichia coli | Active/Susceptible generally | High beta-lactamase producers resistant (MIC ≥ 64 µg/ml). nih.gov | karger.comnih.gov |

| Klebsiella aerogenes | Active/Susceptible generally | karger.comnih.gov | |

| Klebsiella pneumoniae | Resistant in high beta-lactamase producers | MICs ≥ 64 µg/ml for high beta-lactamase producers. nih.gov | nih.gov |

| Proteus mirabilis | Active/Susceptible | Generally more active than some other cephalosporins. karger.comnih.gov | medkoo.comkarger.comnih.gov |

| Haemophilus influenzae | Reasonably susceptible | Inhibited TEM-1 carrying strains. nih.gov | medkoo.comkarger.comnih.gov |

| Moraxella catarrhalis | Reasonably susceptible | MIC90 of 1 µg/ml, similar to cefuroxime, higher than cefixime. nih.gov | medkoo.comkarger.comnih.govnih.gov |

| Enterobacter cloacae | 50% resistant | nih.gov | |

| Citrobacter freundii | 50% resistant | nih.gov | |

| Pasteurella multocida | High activity | MIC and MBC ≤ 0.64 µg/ml. nih.govnih.gov | nih.govnih.gov |

Bactericidal Versus Bacteriostatic Effects

Cephalosporins, including this compound, are bactericidal antibiotics. medkoo.comwikidoc.org They kill bacteria by inhibiting the synthesis of the bacterial cell wall peptidoglycan layer, which is essential for structural integrity, particularly in Gram-positive organisms. medkoo.comwikidoc.org This inhibition leads to cell lysis and death. medkoo.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism after incubation. nelsonlabs.comidexx.co.ukidexx.nl The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria after a specified incubation period. nelsonlabs.comnih.gov MIC and MBC determinations are standard in vitro methods used to assess the potency of antibacterial agents. nelsonlabs.comnih.gov

Studies have investigated the MIC values of this compound against various bacterial species. This compound has shown excellent activity against methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis, with MIC90 values of 1 µg/mL, which was reported as superior to other oral cephalosporins tested in one study. nih.gov However, methicillin-resistant staphylococci were found to be resistant to this compound, with MICs greater than or equal to 16 µg/mL. nih.gov

Against Streptococcus pyogenes and Streptococcus pneumoniae, this compound inhibited growth at concentrations ranging from 0.015 to 1 µg/mL, comparable to other cephalosporins. nih.gov this compound also demonstrated activity against Clostridium species, inhibiting them at 0.25 µg/mL, which was significantly lower than the concentrations required for other agents in one comparative study. nih.gov However, high MIC values (greater than 64 µg/mL) were observed for Bacteroides species. nih.gov

Against anaerobic bacteria, this compound showed good activity against Clostridium perfringens, Bacteroides species (excluding Bacteroides fragilis), and fusobacteria, with MIC90 values ranging from 1 to 4 mg/L. nih.gov The MIC90 value for anaerobic cocci was 16 mg/L, and for Bacteroides fragilis, it was 32 mg/L. nih.gov

While this compound effectively inhibited Gram-positive species at concentrations comparable to or lower than other cephalosporins, it exhibited a lack of activity against Gram-negative species that produced common plasmid beta-lactamases. nih.gov However, it did inhibit Haemophilus influenzae carrying TEM-1. nih.gov The MIC90 for Moraxella catarrhalis was 1 µg/mL, similar to cefuroxime but 16-fold higher than the MICs of cefixime. nih.gov Escherichia coli and Klebsiella pneumoniae that were high beta-lactamase producers were resistant, with MICs greater than 64 µg/mL, and 50% of Enterobacter cloacae and Citrobacter freundii isolates were resistant. nih.gov this compound was found to be hydrolyzed by TEM-1, TEM-3, and Moraxella Bro-1 beta-lactamases. nih.gov Escherichia coli strains containing TEM-1, 2, 3, 5, 7, and 9 had this compound MICs of greater than or equal to 16 µg/mL. nih.gov

Time-Kill Kinetic Studies In Vitro

Time-kill kinetic studies are in vitro experiments that assess the rate of bacterial killing or growth inhibition by an antimicrobial agent over time at various concentrations. frontiersin.orgfrontiersin.organtibiotics.or.jpfibercellsystems.com These studies provide insight into whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.gov

While the provided search results mention time-kill methods in the context of evaluating antimicrobial activity and synergy for other compounds frontiersin.orgfrontiersin.organtibiotics.or.jpnih.gov, specific detailed time-kill kinetic data for this compound itself were not found within the search snippets. The available information focuses on MIC/MBC data and the spectrum of activity.

Mechanisms of Bacterial Resistance to Cefcanel

Beta-Lactamase-Mediated Hydrolysis

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a core structural component of cefcanel and other beta-lactam antibiotics. reactgroup.orgwikipedia.org This hydrolysis renders the antibiotic inactive, preventing it from binding to and inhibiting PBPs. reactgroup.orgwikipedia.org

Specificity for TEM-1, TEM-3, and Moraxella Bro-1 Beta-Lactamases

Research has shown that this compound is susceptible to hydrolysis by specific beta-lactamase enzymes, including TEM-1, TEM-3, and Moraxella Bro-1 beta-lactamases. wikigenes.org TEM-1 is a widely encountered beta-lactamase in Gram-negative bacteria, often responsible for resistance to penicillins and early-generation cephalosporins. wikipedia.orgcaister.com TEM-3 is an extended-spectrum beta-lactamase (ESBL) that can hydrolyze a broader range of beta-lactams, including extended-spectrum cephalosporins like cefotaxime (B1668864) and ceftazidime, although hydrolysis rates can vary. caister.comnih.govfrontiersin.org Moraxella Bro-1 is a Class A beta-lactamase found in Moraxella catarrhalis. bindingdb.orgmcmaster.canih.gov The hydrolysis of this compound by these specific enzymes highlights a significant mechanism of resistance, particularly in bacterial strains producing these beta-lactamases.

Impact of Beta-Lactamase Production on this compound Activity (e.g., Staphylococcus epidermidis)

The production of beta-lactamase enzymes can significantly impact the activity of this compound. In Staphylococcus epidermidis, beta-lactamase production has been shown to influence the activity of this compound. While this compound demonstrated excellent activity against methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis, with low MIC90 values, the presence of beta-lactamase production in S. epidermidis did affect this compound activity. nih.govkarger.comnih.gov Although beta-lactamase production did not have consistent consequences for this compound activity against S. aureus and S. saprophyticus, it did influence the activity against S. epidermidis. nih.govkarger.com This suggests that while this compound may retain some activity against certain beta-lactamase-producing strains, the level of resistance can be influenced by the specific bacterial species and the characteristics of the beta-lactamase produced.

Data on the impact of beta-lactamase production on this compound activity in Staphylococcus epidermidis can be summarized as follows:

| Bacterial Species | Beta-Lactamase Production | This compound MICs | Impact on Activity |

| Staphylococcus aureus | Yes/No | MICs of non-producers identical to producers | No consistent consequences |

| Staphylococcus epidermidis | Yes/No | MICs of non-producers three twofold steps lower than producers | Activity influenced by beta-lactamase production |

| Staphylococcus saprophyticus | Yes/No | MICs of non-producers one step higher than producers | No consistent consequences |

Based on research findings nih.govkarger.com. Note: Specific MIC values for beta-lactamase-producing vs. non-producing S. epidermidis strains show a decrease in susceptibility in the presence of the enzyme.

Role of Plasmid-Mediated Beta-Lactamases

Plasmid-mediated beta-lactamases play a crucial role in the dissemination of antibiotic resistance, including resistance to cephalosporins like this compound. These enzymes are encoded by genes located on plasmids, which are extrachromosomal DNA molecules that can be easily transferred between bacteria through horizontal gene transfer mechanisms such as conjugation. nih.govfrontiersin.orgplos.orgnih.gov The presence of plasmid-mediated beta-lactamases, such as certain TEM types, can confer resistance to this compound in various Gram-negative species. For instance, Escherichia coli strains containing TEM-type beta-lactamases (including TEM-1, TEM-2, TEM-3, TEM-5, TEM-7, and TEM-9) have shown this compound MICs of greater than or equal to 16 µg/ml. nih.gov This indicates that the acquisition of plasmids carrying genes for these beta-lactamases can lead to elevated levels of resistance to this compound, even in bacterial species that might otherwise be susceptible. The mobility of these plasmids facilitates the rapid spread of resistance determinants within and between bacterial populations. nih.govplos.orgmdpi.com

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of bacterial resistance to beta-lactam antibiotics, including this compound, involves alterations in the penicillin-binding proteins (PBPs), which are the primary targets of these drugs. wikipedia.orgplos.orgnih.govetflin.com These alterations can lead to reduced binding affinity of the antibiotic for the PBP or the acquisition of new, insensitive PBPs. nih.govwikipedia.orgscribd.cominfogalactic.com

Reduced Affinity of Existing PBP Components

Resistance can arise through modifications in the existing PBP components of the bacterial cell wall synthesis machinery. nih.govwikipedia.orginfogalactic.com These modifications, often resulting from point mutations in the genes encoding the PBPs, can lead to a reduced affinity of the altered PBP for this compound. etflin.comnih.gov When the affinity is reduced, higher concentrations of the antibiotic are required to effectively inhibit the transpeptidation reaction necessary for cell wall synthesis, leading to increased minimum inhibitory concentrations (MICs) and clinical resistance. This mechanism is particularly well-established in Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus, where modifications in key PBPs (e.g., PBP1a, PBP2x, PBP2b in S. pneumoniae and PBP2a in MRSA) are major contributors to beta-lactam resistance. plos.orgetflin.comnih.gov While specific detailed data on this compound's reduced affinity for altered PBPs was not extensively found, the general principle of reduced PBP affinity as a resistance mechanism to cephalosporins is well-documented. nih.govwikipedia.orgscribd.cominfogalactic.com

Acquisition of Supplementary Beta-Lactam-Insensitive PBPs

Bacteria can also acquire resistance to beta-lactam antibiotics by obtaining supplementary PBPs that have low affinity for these drugs. nih.govwikipedia.orgscribd.cominfogalactic.com The most well-known example of this mechanism is the acquisition of mecA gene in staphylococci, which encodes for PBP2a (or PBP2'). wikipedia.orgnih.govfrontiersin.org PBP2a has a significantly reduced affinity for most beta-lactam antibiotics, including methicillin (B1676495) and many cephalosporins. wikipedia.orgnih.gov The presence of PBP2a allows the bacteria to synthesize their cell wall even in the presence of beta-lactams that would normally inhibit the native, susceptible PBPs. Methicillin-resistant staphylococci (Staphylococcus aureus - MRSA and Staphylococcus epidermidis - MRSE), which possess the mecA gene, are typically resistant to this compound. nih.govjapsonline.com This acquired, insensitive PBP provides a bypass mechanism for cell wall synthesis, conferring high-level resistance to a broad range of beta-lactam antibiotics. wikipedia.orgfrontiersin.org

Outer Membrane Permeability Barriers

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, restricting the entry of many antibiotics mdpi.commdpi.comfrontiersin.org. Alterations in the permeability of this membrane can significantly contribute to antibiotic resistance mdpi.comfrontiersin.orgmdpi.com.

Role of Porin Loss in Gram-Negative Resistance

Porins are channel-like proteins embedded in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including many beta-lactam antibiotics, into the cell mdpi.comfrontiersin.orgmdpi.com. Loss or downregulation of these porin proteins can reduce the influx of antibiotics, thereby contributing to resistance mdpi.commdpi.com. This mechanism is a common strategy employed by Gram-negative bacteria to limit the intracellular concentration of antibiotics mdpi.commdpi.com. Specific porins like OmpC and OmpF in E. coli have been shown to decrease in quantity or cease production to prevent drug uptake mdpi.com.

Efflux Pump Overexpression and Contribution to Resistance Phenotype

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell reactgroup.orgnih.govfrontiersin.org. Overexpression of these pumps can lead to a reduction in the intracellular concentration of the antibiotic, thus conferring resistance mdpi.comreactgroup.orgnih.gov. Efflux pumps can expel a wide range of structurally diverse compounds, contributing to multidrug resistance nih.govfrontiersin.orgmdpi.com. This mechanism is a major determinant of antibiotic resistance in both Gram-positive and Gram-negative bacteria frontiersin.org. In Gram-negative bacteria, some efflux pumps form tripartite complexes spanning both the inner and outer membranes nih.govmdpi.com.

Genomic and Proteomic Analysis of Resistance Development

Genomic and proteomic analyses are valuable tools for understanding the mechanisms of bacterial resistance to antibiotics frontiersin.org. Genomic analysis involves studying the genetic material of bacteria to identify mutations or acquired genes that confer resistance nih.goviniav.pt. Proteomic analysis focuses on the entire set of proteins produced by a bacterium, allowing for the identification of changes in protein expression that may be linked to resistance mechanisms, such as the upregulation of efflux pumps or alterations in porin production frontiersin.orgnih.gov. These approaches can help to elucidate the complex molecular pathways involved in the development of antibiotic resistance frontiersin.org. Studies utilizing these techniques have explored resistance mechanisms in various bacteria against different antibiotics, including cephalosporins frontiersin.orgnih.govnih.govnih.gov.

Strategies to Overcome Resistance (e.g., Combination with Beta-Lactamase Inhibitors)

Combating antibiotic resistance requires the development of strategies to overcome bacterial defense mechanisms ophrp.org. One approach is the use of antibiotic adjuvants, which can function by inhibiting bacterial enzymes, facilitating drug influx, or reducing efflux ophrp.org.

A key strategy to overcome resistance, particularly against beta-lactamase-producing strains, is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor frontiersin.orgophrp.orggardp.org. Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics like this compound, rendering them inactive frontiersin.orggardp.orgnih.gov. Beta-lactamase inhibitors protect the beta-lactam antibiotic from degradation, thereby restoring its activity gardp.org. This approach has proven effective against various resistant Gram-negative bacteria mdpi.comnih.govmdpi.com. While the search results mention this compound daloxate in a list of cephalosporin (B10832234) prodrug esters, and discuss beta-lactamase inhibitors in the context of overcoming resistance to beta-lactam antibiotics in general and other specific cephalosporins gardp.orgmdpi.comnih.govmdpi.comallfordrugs.comhighpoint.edu, a direct mention of this compound specifically being combined with a beta-lactamase inhibitor in research findings was not prominently found in the provided snippets. However, the principle of combining beta-lactams with beta-lactamase inhibitors is a well-established strategy to counter enzymatic inactivation, a common resistance mechanism for cephalosporins frontiersin.orggardp.orgnih.gov.

Other strategies to combat resistance include the development of new antimicrobial agents with novel mechanisms of action, the use of efflux pump inhibitors, and approaches targeting bacterial biofilms nih.govfrontiersin.orgophrp.orgnih.gov.

Preclinical Pharmacokinetics and Drug Metabolism Studies

Prodrug Activation and Biotransformation of Cefcanel Daloxate

This compound daloxate is a double ester prodrug designed to be converted in vivo to the active antibiotic this compound. nih.gov

This compound daloxate undergoes hydrolysis to form the active metabolite this compound. This process occurs in the intestinal lumen and the gut wall. nih.gov Following oral administration of the prodrug, a substantial amount (>30%) of the total urinary excretion in humans was attributed to metabolites other than this compound, suggesting the formation of intermediate or further metabolites. psu.edu These metabolites were observed to form at a later stage, even when systemic this compound was no longer present. psu.edu

The hydrolysis of this compound daloxate to this compound is facilitated by esterases. nih.gov Esterases are enzymes commonly involved in the in vivo activation of ester-linked prodrugs. google.comgoogleapis.comresearchgate.netgoogleapis.com Species differences in the distribution of these esterases have been reported, which can influence prodrug hydrolysis and subsequent pharmacokinetics. researchgate.net

Absorption Characteristics in Animal Models

Studies in animal models, such as mice, have investigated the absorption of this compound following oral administration of this compound daloxate. In a localized thigh infection model in mice, oral administration of this compound daloxate resulted in measurable plasma and muscle concentrations of this compound. nih.gov

Distribution in Preclinical Models (e.g., Plasma and Tissue Concentrations)

Following oral administration of this compound daloxate in animal models like mice, this compound is distributed to plasma and tissues, including muscle tissue. nih.gov While specific detailed distribution data across various tissues in animal models are not extensively detailed in the provided information, the presence of this compound in muscle tissue indicates distribution beyond the bloodstream. nih.gov

Elimination and Excretion Pathways in Animal Models (e.g., Renal Clearance, Half-Life)

Elimination of this compound and its metabolites occurs through excretion. In humans, after intravenous administration of this compound, the drug was almost completely (92.6 ± 7.3%) excreted in the urine as unmetabolized drug. psu.edu However, after oral administration of this compound daloxate, more than 30% of the total urinary excretion consisted of metabolites other than this compound. psu.edu

Preclinical studies in mice comparing this compound daloxate and cefaclor (B193732) observed that this compound displayed a longer half-life than cefaclor. nih.gov While direct quantitative data on renal clearance and half-life specifically in animal models is limited in the provided text, the human data suggests renal excretion is a primary route for the active drug. psu.edunih.gov

Comparative Pharmacokinetic Profile with Related Cephalosporins in Animal Models

Comparative studies in animal models have assessed the pharmacokinetic profile of this compound daloxate (yielding this compound) against other cephalosporins. In a mouse model, the plasma and tissue peak levels of this compound following administration of the daloxate prodrug were lower than those observed for cefaclor. nih.gov However, as noted earlier, this compound demonstrated a longer half-life in this comparison. nih.gov

Pharmacokinetic characteristics of cephalosporins can vary between animal species. nih.gov For instance, studies on other cephalosporins like cefazolin (B47455) have shown interspecies differences in plasma protein binding between horses and cattle. nih.gov Elimination half-lives for various cephalosporins also show interspecies variation. nih.gov While a comprehensive comparative analysis across multiple animal species and cephalosporins specifically for this compound is not available in the provided data, the comparison with cefaclor in mice highlights potential differences in peak levels and half-life. nih.gov

Summary of Key Preclinical Pharmacokinetic Findings (Based on available data):

| Parameter | Finding (Animal Model) | Source |

| Prodrug Activation | Hydrolyzed to active this compound. | nih.gov |

| Metabolism Pathway | Hydrolysis by esterases. | nih.gov |

| Absorption | Orally absorbed (demonstrated by plasma/tissue levels). | nih.gov |

| Distribution | Detected in plasma and muscle tissue. | nih.gov |

| Elimination Half-life | Longer than cefaclor in mice. | nih.gov |

| Excretion | Metabolites observed in urine (human data relevant). | psu.edu |

| Comparative PK | Lower peak levels than cefaclor in mice. | nih.gov |

Note: Data primarily derived from studies involving this compound daloxate administration.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features for PBP Binding

The core structure of cephalosporins, including Cefcanel, features a β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgdrugbank.com This cephem nucleus is essential for their antibacterial activity. The mechanism of action involves the acylation of the active-site serine residue of PBPs by the β-lactam ring, mimicking the D-Ala-D-Ala terminus of the peptidoglycan precursor. frontiersin.orgnih.gov

Key pharmacophoric features of cephalosporins crucial for PBP binding generally include the strained β-lactam ring, which is the reactive center, and the substituents at positions 3 and 7 of the cephem nucleus. wikipedia.orgdrugbank.com The nature and stereochemistry of these substituents significantly influence the affinity for different PBPs, the stability against β-lactamases, and the ability to penetrate bacterial cell membranes.

While specific studies detailing the precise pharmacophoric features of this compound and their individual contributions to binding with various PBPs were not prominently found in the search results, the presence of the characteristic cephalosporin (B10832234) scaffold and its known mechanism of action via PBP inhibition indicate that these general features are fundamental to this compound's activity. ncats.iofrontiersin.org Studies on other cephalosporins highlight that different PBPs have varying affinities for different antibiotics, contributing to the spectrum of activity. frontiersin.orgresearchgate.netnih.gov

Influence of Substituents on Antimicrobial Potency and Spectrum

The antimicrobial potency and spectrum of cephalosporins are significantly influenced by the substituents attached to the cephem nucleus, particularly at positions C-3 and C-7. wikipedia.orgdrugbank.com The acyl side chain at the C-7 amino group is critical for binding to PBPs and contributes to the antibacterial spectrum and potency. Modifications at this position can alter the affinity for different PBP classes and provide resistance to β-lactamase hydrolysis. The substituent at the C-3 position can impact pharmacokinetic properties, as well as influence the antibacterial activity against certain organisms. wikipedia.orgdrugbank.com

While these observations provide insight into the resulting activity of this compound with its specific substituents, detailed research systematically exploring the impact of modifications to these particular side chains on this compound and quantifying their influence on PBP binding affinity and antimicrobial spectrum across a wide range of bacteria was not extensively found in the provided literature. General cephalosporin SAR principles suggest that alterations to these groups would likely modulate this compound's activity.

Rational Design Principles for this compound Analogues

Rational design principles in antibiotic discovery involve using the knowledge of SAR, target structure (PBPs), and resistance mechanisms (like beta-lactamases) to design new analogues with improved properties. nih.govnih.govdrugbank.com For cephalosporins, this often entails modifying the substituents at C-3 and C-7 to enhance PBP binding affinity, broaden the spectrum of activity, increase stability against hydrolytic enzymes, or improve pharmacokinetic profiles. wikipedia.orgdrugbank.com

Based on general cephalosporin design strategies, rational design of this compound analogues would likely focus on:

Modifying the C-7 acyl side chain to optimize interactions with the active sites of target PBPs in various bacterial species, potentially aiming for increased affinity for specific PBPs or a broader range of PBPs.

Altering the C-3 substituent to influence properties such as chemical stability, solubility, tissue distribution, or resistance to enzymatic degradation.

Introducing structural features that confer increased stability against prevalent beta-lactamases.

Although the provided search results mention the synthesis and study of cephalosporin prodrugs and derivatives researchgate.netcolab.ws, detailed accounts of rational design principles specifically applied to the creation of this compound analogues with modified antibacterial properties were not prominent. The development of this compound daloxate as an oral prodrug of this compound exemplifies a rational design approach aimed at improving oral absorption and bioavailability. acs.orgfrontiersin.orgcolab.ws

Computational Chemistry Approaches in SAR Elucidation (e.g., QSAR, Docking Studies)

Computational chemistry approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, play a significant role in modern drug discovery and SAR elucidation. drugbank.comresearchgate.netgre.ac.ukscribd.comontosight.ai These methods can help predict the biological activity of compounds based on their chemical structures and explore the nature of interactions between a ligand (like this compound) and its biological target (PBPs).

QSAR: QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. drugbank.comgre.ac.uk By analyzing a dataset of compounds with known structures and activities, QSAR can identify the key molecular descriptors that are correlated with the observed biological effect. This information can then be used to predict the activity of new, untested compounds and guide the synthesis of analogues with potentially improved properties. While this compound was included in a QSAR study related to predicting volume of distribution researchgate.netvu.lt, detailed QSAR studies specifically focusing on correlating this compound's structural features with its antibacterial potency or PBP binding affinity were not found in the provided search results.

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. drugbank.comresearchgate.netgre.ac.ukscribd.com By simulating the interaction between this compound and various PBPs, docking studies could provide insights into the key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the relative binding energies. This information can help explain observed SARs and guide the design of analogues with enhanced binding affinity. Although computational analysis of a new cephalosporin derivative interacting with beta-lactamases and PBPs has been reported researchgate.net, specific molecular docking studies detailing the binding of this compound to individual PBPs were not prominently found in the search results.

The application of these computational techniques to this compound could provide valuable insights into its SAR and facilitate the rational design of novel analogues with improved antibacterial profiles.

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) with UV Detection for Cefcanel Quantification

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of pharmaceutical compounds, including cephalosporins, in various samples scispace.comunesp.brmdpi.comresearchgate.net. A rapid and sensitive HPLC method has been developed specifically for the determination of this compound in plasma and urine samples nih.gov. This method utilizes a coupled-column chromatographic system for separation, followed by UV detection nih.gov.

The application of HPLC-UV allows for the precise measurement of this compound concentrations, which is crucial for pharmacokinetic studies and other research investigations. While the specific details of the chromatographic conditions (e.g., column type, mobile phase composition, UV wavelength) for this compound quantification may vary between studies, the principle involves separating this compound from other sample components and detecting it based on its UV absorbance. For example, a validated HPLC-UV method for cefazolin (B47455), another cephalosporin (B10832234), used a C18 column with an isocratic mobile phase and detection at 272 nm for quantification in plasma and microdialysate samples nih.gov. Another HPLC-UV method for cefiderocol (B606585) quantification in serum utilized protein precipitation followed by chromatographic separation on a reverse phase C18 column with gradient elution and UV detection, with quantification performed using an internal standard method mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique extensively used in drug discovery and development for metabolite profiling and quantification nih.govnih.gov. LC-MS/MS facilitates the identification and quantification of metabolites by reducing sample complexity and providing high sensitivity nih.govnih.gov. This is particularly important for prodrugs like this compound daloxate, which are metabolized to the active this compound and potentially other transformation products.

LC-MS/MS enables researchers to separate complex mixtures of metabolites using LC and then detect and identify them based on their mass-to-charge ratio and fragmentation patterns using MS/MS nih.govjmb.or.kr. This allows for a comprehensive understanding of the metabolic fate of this compound daloxate and the resulting this compound in biological systems. Various LC methods, including reversed-phase LC (RPLC) and hydrophilic interaction LC (HILIC), can be coupled with MS to separate a wide range of metabolites based on their polarity nih.gov. Triple quadrupole (QqQ) mass analyzers are commonly used for the absolute quantification of small molecules due to their sensitivity and specificity using selected reaction monitoring (SRM) nih.gov.

Capillary Zone Electrophoresis for Analytical Separations

Capillary Zone Electrophoresis (CZE), a type of Capillary Electrophoresis (CE), is a separation technique that separates charged molecules based on their charge-to-mass ratio in a buffer-filled capillary tube under a high voltage clinicallab.comnvkc.nl. CZE offers high efficiency, selectivity, resolution, and sensitivity for analyzing complex mixtures mdpi.com. It has been explored for the analysis and stability studies of cephalosporin antibiotics nih.gov.

While HPLC and LC-MS/MS are more commonly cited for this compound and its prodrug in the provided context, CZE represents an alternative or complementary technique for analytical separations in research and development. CZE has been shown to be suitable for the direct determination of certain antibiotics in clinical samples like wound drainage, cerebrospinal fluid, and urine, although for serum, micellar electrokinetic capillary chromatography (MEKC), another CE mode, might be more advantageous researchgate.net. The precision of migration times in CZE methods for cephalosporins has been reported to be satisfactory, with low relative standard deviations nih.govresearchgate.net.

Method Validation for Precision, Accuracy, and Sensitivity in Biological Matrices (e.g., Animal Plasma and Urine)

Method validation is a critical step in the development of analytical procedures to ensure their reliability, accuracy, and consistency for intended applications, particularly in biological matrices like animal plasma and urine scielo.org.mxfrontiersin.orgresearchgate.net. For the quantification of this compound in plasma and urine using HPLC-UV, validation parameters such as limits of quantification (LOQ) have been established nih.gov. For instance, LOQs of 0.2 µM for plasma samples and 2 µM for urine samples were reported for a specific HPLC method nih.gov.

Validation typically involves assessing parameters such as precision, accuracy (trueness), sensitivity (including limits of detection and quantification), linearity, selectivity, and robustness mdpi.comscielo.org.mxfrontiersin.orgresearchgate.netijrpr.com. Precision and accuracy are often evaluated by analyzing quality control samples at different concentration levels, and the results are expressed as relative standard deviation (%RSD) and percent recovery (%RE), respectively scielo.org.mxfrontiersin.org. For example, in the validation of an LC-MS/MS method for another antibiotic in human serum and urine, intra- and inter-batch accuracy (%RE) and precision (%RSD) were evaluated across different quality control levels frontiersin.org. Acceptable criteria for precision and accuracy in bioanalytical method validation, such as RSD values lower than a certain percentage (e.g., 2.0% or 15%), are typically followed scispace.comscielo.org.mxresearchgate.net.

Stability Studies of this compound and its Prodrug in Research Media

Stability studies are essential to understand how this compound and its prodrug, such as this compound daloxate, behave over time under various conditions relevant to research and analysis googleapis.commdpi.combiorxiv.org. These studies help determine appropriate storage conditions for samples and analytical solutions and assess the integrity of the compounds during sample preparation and analysis.

The stability of cephalosporins can be influenced by factors such as temperature, pH, and the composition of the research media nih.govmdpi.combiorxiv.orgnih.gov. For example, the stability of cefepime (B1668827), another cephalosporin, in various drug mixtures and at different temperatures has been investigated mdpi.com. Studies have shown that the stability of antibiotics can decrease with increasing temperature mdpi.com. Capillary zone electrophoresis has been applied to study the stability of cephalosporins in water at different temperatures nih.gov. For this compound and its prodrug, stability studies in research media would involve monitoring their concentrations over time using validated analytical methods like HPLC-UV or LC-MS/MS to determine degradation rates and identify degradation products. Ensuring the stability of this compound and its prodrug in biological matrices like plasma and urine under storage, preparation, and analytical conditions is also a crucial part of method validation for bioanalysis frontiersin.org.

Preclinical Efficacy Studies in Animal Models of Infection

Localized Thigh Infection Models in Mice

Localized thigh infection models in mice have been employed to assess the in vivo efficacy of cefcanel daloxate. In this model, mice are infected intramuscularly in the thigh. nih.gov The reduction in viable bacterial counts within the thigh muscle is used as a measure of the treatment's efficacy. nih.gov This model allows for the evaluation of the drug's ability to reach the site of infection and reduce bacterial load in a contained tissue infection.

Efficacy Against Specific Bacterial Pathogens In Vivo (e.g., S. aureus, E. coli, K. pneumoniae)

Studies have investigated the efficacy of this compound daloxate against specific bacterial pathogens in vivo using the localized thigh infection model in mice. Test organisms have included Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov

In one study, oral administration of this compound daloxate resulted in an approximate 90% reduction in viable bacterial counts for all tested organisms (S. aureus, E. coli, and K. pneumoniae) within 6 hours after challenge. nih.gov In contrast, untreated animals showed a 4 to 10 times increase in bacterial numbers during the same period. nih.gov

| Pathogen | Treatment Group | Change in Bacterial Count (6 hours post-challenge) |

|---|---|---|

| S. aureus | This compound Daloxate | ~90% reduction |

| S. aureus | Untreated Control | 4-10x increase |

| E. coli | This compound Daloxate | ~90% reduction |

| E. coli | Untreated Control | 4-10x increase |

| K. pneumoniae | This compound Daloxate | ~90% reduction |

| K. pneumoniae | Untreated Control | 4-10x increase |

Data based on findings from a localized thigh infection model in mice. nih.gov

This compound has also demonstrated high in vitro activity against Pasteurella multocida isolates from humans and animals, with MIC and MBC values ≤ 0.64 µg/ml for all tested strains. nih.gov This in vitro activity suggests potential efficacy against this pathogen, although specific in vivo studies in the provided search results focused on the pathogens mentioned above.

Dose-Response Relationships and Efficacy Endpoints in Preclinical Models

Preclinical studies have explored dose-response relationships to determine the effective doses of this compound daloxate in animal models. In the localized thigh infection model in mice, specific doses (e.g., 0.1 or 0.5 mmol/kg body weight) were administered to assess their impact on bacterial load reduction. nih.gov

The primary efficacy endpoint in these studies is typically the decrease in the number of viable bacteria in the infected tissue compared to untreated controls. nih.gov This quantitative measure allows for the assessment of the magnitude of the antibacterial effect at different dose levels.

Correlation Between In Vitro Susceptibility and In Vivo Efficacy in Animal Studies

The correlation between in vitro susceptibility of bacteria to this compound and its efficacy in animal models is a critical aspect of preclinical evaluation. While the provided search results highlight the in vivo efficacy of this compound daloxate against S. aureus, E. coli, and K. pneumoniae nih.gov and the in vitro activity of this compound against Pasteurella multocida nih.gov, a direct, detailed analysis of the correlation between specific in vitro MIC values and in vivo outcomes for this compound across a range of strains and pathogens is not extensively detailed within the provided snippets.

However, the general principle of correlating in vitro activity with in vivo efficacy is a standard practice in the preclinical evaluation of antibiotics. Studies on other cephalosporins and antibiotics in animal models often explore this relationship, using pharmacokinetic/pharmacodynamic (PK/PD) parameters like the time the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) as predictors of in vivo success. nih.govdntb.gov.uaszu.gov.cznih.gov While not specifically detailed for this compound in these snippets, the observed in vivo efficacy against susceptible organisms implies a correlation with their in vitro susceptibility to the active compound.

Broader Research Context and Future Perspectives

Remaining Gaps in Preclinical Research and Opportunities for Further Investigation

Despite preclinical research into cefcanel's properties and activity, several gaps remain, presenting opportunities for further investigation. The discontinuation of some clinical trials for this compound daloxate hydrochloride suggests potential challenges encountered during clinical development, which may warrant further preclinical exploration. newdrugapprovals.org

One significant gap lies in the detailed understanding of this compound's interaction with bacterial resistance mechanisms at a molecular level. While its in vitro activity against certain resistant strains has been noted (e.g., resistance in methicillin-resistant staphylococci), comprehensive preclinical studies elucidating the specific mechanisms of resistance to this compound and strategies to overcome them are crucial. researchgate.net

Another area for further investigation involves the potential application of novel drug delivery systems to enhance this compound's efficacy or target delivery. Although the concept of using nanoparticles and microspheres for antibiotic delivery is being explored, specific preclinical research on this compound formulations using these technologies appears limited in the provided data. mdpi.comjrespharm.comwjgnet.com Investigating how encapsulation within such systems might affect this compound's pharmacokinetic profile, tissue distribution, and activity against intracellular pathogens or biofilm-associated infections represents a valuable research opportunity.

Furthermore, the integration of advanced systems biology and omics approaches could provide deeper insights into this compound's effects on bacterial physiology and the host response during infection. mdpi.comfrontiersin.org Applying these techniques could help identify biomarkers of susceptibility or resistance and uncover novel synergistic interactions with other therapeutic agents.

Q & A

Q. How can researchers align this compound studies with ethical frameworks for antimicrobial resistance (AMR) research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.